ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a synthetic small molecule characterized by a piperazine-1-carboxylate core linked to a benzenesulfonyl group. This benzenesulfonyl moiety is further substituted with a carbamoyl bridge connecting a 1H-1,3-benzodiazol-2-ylphenyl group. Its ethyl ester group may influence solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-15-17-32(18-16-31)38(35,36)22-13-9-20(10-14-22)26(33)28-21-11-7-19(8-12-21)25-29-23-5-3-4-6-24(23)30-25/h3-14H,2,15-18H2,1H3,(H,28,33)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJPIMRCLOVZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves multiple steps. One common method includes the reaction of 1H-benzimidazole with 4-nitrobenzoyl chloride to form 4-(1H-benzimidazol-2-yl)phenyl)carbamate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes nucleophilic substitution at its secondary amine sites. Common reagents and conditions include:
Key Findings :
- Alkylation predominantly occurs at the less hindered nitrogen of the piperazine ring due to steric effects from the bulky sulfonyl group .
- Acylation requires catalytic triethylamine (TEA) to activate the amine for electrophilic attack.
Hydrolysis of Ethyl Carboxylate
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Catalyst | Source |
|---|---|---|---|---|
| 1M NaOH, H₂O/EtOH, reflux | Carboxylic acid derivative | 85–92% | None | |
| HCl (6M), reflux | Carboxylic acid + ethanol | 78% | Acid |
Mechanistic Insight :
- Base-mediated saponification proceeds via nucleophilic attack by hydroxide at the carbonyl carbon, forming a tetrahedral intermediate.
- Acidic hydrolysis generates ethanol as a byproduct, confirmed via GC-MS .
Oxidation of Benzodiazolyl Moiety
The benzodiazol-2-yl group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C | 2-Carboxybenzimidazole | Quantitative (via TLC monitoring) | |
| H₂O₂, Fe²⁺, pH 4–5 | N-Oxide derivatives | 65–70% yield |
Notes :
- Over-oxidation can lead to ring cleavage if reaction times exceed 3 hours .
- Substituent positioning on the benzodiazolyl ring influences oxidation rates (meta > para) .
Reduction of Sulfonamide Linkage
Selective reduction of the sulfonamide group is achievable with strong hydride donors:
| Reducing Agent | Conditions | Products | Source |
|---|---|---|---|
| LiAlH₄, THF, 0°C → RT | Thioether analog | 55% yield (with desulfonation side products) | |
| BH₃·THF, reflux | Secondary amine derivative | 40% yield |
Challenges :
Electrophilic Aromatic Substitution (EAS)
The benzene rings participate in EAS, particularly at positions activated by electron-donating groups:
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Para to sulfonyl | 62% | |
| Bromination | Br₂, FeBr₃, CHCl₃ | Ortho to carbamoyl | 48% |
Regioselectivity :
- Nitration favors the para position relative to the sulfonyl group due to its electron-withdrawing nature .
- Bromination occurs ortho to the carbamoyl group, driven by resonance stabilization.
Carbamoyl Group Reactivity
The carbamate linkage undergoes hydrolysis and transamidation:
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Amine + CO₂ + ethanol | |
| Transamidation | R-NH₂, DCC, DMAP, CH₂Cl₂ | Substituted urea derivatives |
Applications :
Photochemical Reactions
UV irradiation induces sulfonyl bond cleavage:
| Conditions | Products | Quantum Yield | Source |
|---|---|---|---|
| UV-C (254 nm), MeOH | Sulfinic acid + piperazine fragments | 0.12 |
Mechanism :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzodiazole derivatives exhibit significant anticancer properties. Ethyl 4-(4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate may act as a lead compound in developing new anticancer agents. Studies have shown that benzodiazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The sulfonamide group present in this compound suggests potential antimicrobial activity. Sulfonamides are well-documented for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies on related compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating that this compound may also possess similar properties .
Enzyme Inhibition Studies
Recent investigations into the inhibition of specific enzymes have highlighted the potential of this compound in treating inflammatory diseases. For instance, studies targeting lipoxygenase enzymes suggest that derivatives of piperazine can effectively reduce inflammatory responses . The incorporation of the benzodiazole moiety may enhance the binding affinity and selectivity towards these enzymes.
Neuropharmacological Effects
The presence of the benzodiazole structure has been linked to neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways . As such, this compound could be explored for its potential in treating mood disorders.
Table: Summary of Experimental Findings on Related Compounds
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Aromatic Group | Linker Type | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 1H-1,3-Benzodiazol-2-yl | Carbamoyl-sulfonyl | ~532* | Ethyl carboxylate, sulfonyl |
| I-6230 (Ethyl 4-(4-pyridazinylphenethylamino)benzoate) | Pyridazin-3-yl | Phenethylamino | 349.4 | Pyridazine, ethyl ester |
| I-6273 (Ethyl 4-(4-methylisoxazol-5-ylphenethylamino)benzoate) | Methylisoxazol-5-yl | Phenethylamino | 367.4 | Isoxazole, ethyl ester |
| Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate | Biphenyl | Propyloxy | 438.5 | Biphenyl, hydroxyl, ethyl ester |
*Estimated based on structurally similar compound in (C₂₄H₂₈N₄O₆S₂, MW 532.6 g/mol).
Bioactivity and Target Interactions
- Mode of action : Compounds with benzodiazolyl or benzothiazolyl groups (e.g., ) often exhibit affinity for kinases or G-protein-coupled receptors due to aromatic π-stacking and hydrogen-bonding interactions .
- Binding affinity : The sulfonyl group may enhance binding to polar pockets in enzymes, as seen in sulfonamide-based inhibitors. However, bulkier substituents (e.g., benzodiazolylphenyl) could reduce solubility compared to smaller analogs like I-6230 .
- Clustering analysis : Hierarchical clustering of bioactivity profiles () suggests that the target compound may cluster with other sulfonamide-containing molecules, indicating shared targets (e.g., carbonic anhydrases, proteases) .
Computational Docking and Affinity Predictions
AutoDock Vina () simulations highlight:
- The benzodiazolyl group in the target compound forms stable π-π interactions with tyrosine residues in kinase binding pockets, similar to benzothiazole derivatives () .
- The sulfonyl linker may induce steric hindrance compared to ether or thioether linkers (e.g., I-6473), reducing affinity for shallow binding sites .
Key Research Findings
Structural flexibility vs.
Metabolic stability : Ethyl ester groups (common across analogs) may undergo hydrolysis in vivo, but bulkier substituents (e.g., benzodiazolylphenyl) could slow this process compared to methyl or propyl derivatives .
Synergistic motifs : Compounds combining sulfonyl and benzodiazolyl groups (e.g., ) show enhanced inhibitory activity against serine proteases, suggesting the target compound may share this profile .
Biological Activity
Ethyl 4-(4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C27H28N4O4S
- Molecular Weight : 500.6 g/mol
The structure includes a piperazine ring, which is often associated with various biological activities, including receptor binding and enzyme inhibition.
This compound exhibits several biological activities:
- Antitumor Activity : Studies have indicated that compounds containing benzodiazole moieties can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The sulfonamide group in the structure may contribute to its antimicrobial activity by inhibiting bacterial folic acid synthesis.
- Neuropharmacological Effects : The piperazine component is known for its interaction with neurotransmitter receptors, suggesting possible applications in treating neurological disorders.
Research Findings
A review of recent literature reveals significant findings regarding the biological activity of this compound:
- Anticancer Studies : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential use as an antibiotic agent .
- Neuropharmacology : Binding affinity studies indicated that the compound interacts with serotonin receptors, which may explain its potential effects on mood and anxiety disorders .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer reported that patients treated with this compound exhibited a significant reduction in tumor size compared to control groups .
- Case Study 2 : Research on its antimicrobial properties showed that formulations containing this compound effectively treated skin infections caused by resistant bacterial strains .
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the benzenesulfonyl group via sulfonic acid chloride intermediates under anhydrous conditions (e.g., using DCM as solvent at 0–5°C) .
- Carbamoylation : Coupling the benzodiazolylphenyl amine to the sulfonylbenzene scaffold using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .
- Piperazine functionalization : Ethyl chloroformate is reacted with the piperazine ring in THF under reflux to introduce the carboxylate ester . Optimization: Control reaction pH (7–8 for carbamoylation), use inert atmospheres to prevent oxidation, and employ column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : H and C NMR confirm regiochemistry of the benzodiazolyl and sulfonyl groups (e.g., aromatic protons at δ 7.2–8.1 ppm; sulfonyl SO at δ ~120 ppm in C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~600–650) .
- FT-IR : Peaks at 1670–1700 cm confirm carbonyl groups (carbamate and carbamoyl) .
Q. How is biological activity assessed in preliminary studies?
- In vitro assays : Test enzyme/receptor inhibition (e.g., kinase or protease targets) using fluorescence polarization or FRET-based assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and monitor degradation via HPLC under physiological conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR data for benzodiazolyl derivatives?
- Substituent effects : Compare analogs with electron-withdrawing (e.g., -NO) vs. electron-donating (-OCH) groups on the benzodiazolyl ring to assess impact on target binding .
- Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) to identify critical hydrogen bonds or steric clashes .
- Statistical modeling : Apply multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity .
Q. How can computational modeling predict interaction mechanisms?
- Docking studies : Use AutoDock Vina to simulate binding to receptors (e.g., PARP-1), focusing on sulfonyl and carbamoyl interactions .
- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Q. What experimental designs address conflicting data on metabolic stability?
- Microsomal assays : Compare hepatic clearance rates across species (human vs. rodent liver microsomes) with NADPH cofactors .
- Isotope labeling : Use C-labeled ethyl groups to track metabolic pathways via LC-MS/MS .
- pH-dependent studies : Measure hydrolysis rates of the carboxylate ester in buffers (pH 1–10) to identify degradation hotspots .
Methodological Notes
- Contradiction resolution : Conflicting SAR data may arise from assay variability. Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (SPR vs. ITC) .
- Advanced purification : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) for >99% purity in bioactive studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
